molecular formula C16H19F3N6 B6472117 N,N-dimethyl-6-{4-[2-(trifluoromethyl)pyridin-4-yl]piperazin-1-yl}pyrimidin-4-amine CAS No. 2640885-65-8

N,N-dimethyl-6-{4-[2-(trifluoromethyl)pyridin-4-yl]piperazin-1-yl}pyrimidin-4-amine

Cat. No.: B6472117
CAS No.: 2640885-65-8
M. Wt: 352.36 g/mol
InChI Key: AQLASEIWESIUEO-UHFFFAOYSA-N
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Description

“N,N-dimethyl-6-{4-[2-(trifluoromethyl)pyridin-4-yl]piperazin-1-yl}pyrimidin-4-amine” is a complex organic compound that contains several functional groups and structural features. It includes a pyrimidine ring, a pyridine ring, a piperazine ring, and a trifluoromethyl group . These structural features suggest that this compound could have a variety of chemical properties and potential uses.


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the pyrimidine and pyridine rings might be formed using condensation reactions, while the piperazine ring could be formed through a cyclization reaction . The trifluoromethyl group could be introduced using a variety of methods, including nucleophilic substitution or addition reactions .


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, is likely to be quite complex. The presence of multiple nitrogen-containing rings (pyrimidine, pyridine, and piperazine) suggests that it could have multiple sites of reactivity. The trifluoromethyl group could also influence the compound’s physical and chemical properties, as fluorine atoms are highly electronegative .


Chemical Reactions Analysis

Given the various functional groups present in this compound, it could participate in a variety of chemical reactions. For example, the amine groups could act as nucleophiles in substitution reactions, while the pyrimidine and pyridine rings could participate in electrophilic aromatic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple nitrogen atoms could make it a base, while the trifluoromethyl group could make the compound more lipophilic .

Future Directions

The future directions for research on this compound would likely depend on its potential applications. For example, if it shows promise as a drug, future research might focus on optimizing its structure for better activity or lower toxicity. Alternatively, if it has interesting chemical properties, researchers might study it further to better understand its reactivity .

Properties

IUPAC Name

N,N-dimethyl-6-[4-[2-(trifluoromethyl)pyridin-4-yl]piperazin-1-yl]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19F3N6/c1-23(2)14-10-15(22-11-21-14)25-7-5-24(6-8-25)12-3-4-20-13(9-12)16(17,18)19/h3-4,9-11H,5-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQLASEIWESIUEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=NC(=C1)N2CCN(CC2)C3=CC(=NC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19F3N6
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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